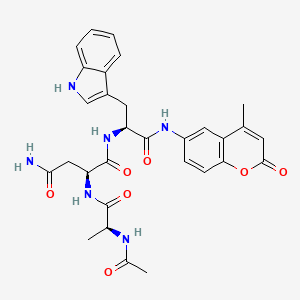
Ac-ANW-AMC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of Ac-ANW-AMC involves multiple steps, starting with the preparation of the individual amino acid derivatives and their subsequent coupling . The reaction conditions typically involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF) . The final product is purified through chromatographic techniques to achieve a purity of ≥95% .
化学反応の分析
Ac-ANW-AMC primarily undergoes hydrolysis when it interacts with the β5i/LMP7 subunit of the 20S immunoproteasome . This hydrolysis reaction releases 7-amino-4-methylcoumarin (AMC), which is fluorescent . The reaction conditions typically involve a buffered solution at physiological pH . The major product formed from this reaction is AMC .
科学的研究の応用
Ac-ANW-AMC is widely used in scientific research to measure the activity of the β5i/LMP7 subunit of the 20S immunoproteasome . This compound is particularly valuable in studies related to immunology and inflammation, as it helps quantify the activity of the immunoproteasome . It is also used in cell biology research to study proteolysis and the ubiquitin-proteasome system . Additionally, this compound has applications in fluorescence-based assays to monitor enzyme activity .
作用機序
The mechanism of action of Ac-ANW-AMC involves its cleavage by the β5i/LMP7 subunit of the 20S immunoproteasome . This cleavage releases 7-amino-4-methylcoumarin (AMC), which emits fluorescence . The fluorescence intensity is directly proportional to the activity of the β5i/LMP7 subunit, allowing researchers to quantify its activity .
類似化合物との比較
Ac-ANW-AMC is unique in its specificity for the β5i/LMP7 subunit of the 20S immunoproteasome . Similar compounds include Ac-KQL-AMC and Ac-PAL-AMC, which are also fluorogenic substrates for different subunits of the immunoproteasome . this compound is preferred for studies focusing on the β5i/LMP7 subunit due to its higher specificity .
特性
分子式 |
C30H32N6O7 |
|---|---|
分子量 |
588.6 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-N-[(2S)-3-(1H-indol-3-yl)-1-[(4-methyl-2-oxochromen-6-yl)amino]-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C30H32N6O7/c1-15-10-27(39)43-25-9-8-19(12-21(15)25)34-29(41)23(11-18-14-32-22-7-5-4-6-20(18)22)36-30(42)24(13-26(31)38)35-28(40)16(2)33-17(3)37/h4-10,12,14,16,23-24,32H,11,13H2,1-3H3,(H2,31,38)(H,33,37)(H,34,41)(H,35,40)(H,36,42)/t16-,23-,24-/m0/s1 |
InChIキー |
LMUIALVDZMMUMF-ZCWWJEROSA-N |
異性体SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)C |
正規SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















